molecular formula C27H27N3O B12129733 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12129733
M. Wt: 409.5 g/mol
InChI Key: FSWAVZULAGCLFH-UHFFFAOYSA-N
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Description

7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole fused with a quinoxaline ring, which is further substituted with a benzyl group containing a 3-methylbutoxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its complex structure, which combines the properties of indole, quinoxaline, and benzyl ether moieties. This unique combination enhances its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

7-methyl-6-[[4-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-18(2)15-16-31-21-13-11-20(12-14-21)17-30-26-19(3)7-6-8-22(26)25-27(30)29-24-10-5-4-9-23(24)28-25/h4-14,18H,15-17H2,1-3H3

InChI Key

FSWAVZULAGCLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)OCCC(C)C

Origin of Product

United States

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